

Technical Guide: (2S,3S)-2-Methyl-1,3pentanediol

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Compound of Interest

Compound Name: (2S,3S)-2-Methyl-1,3-pentanediol

Cat. No.: B12775148

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CAS Number: 94953-91-0

This technical guide provides an in-depth overview of **(2S,3S)-2-Methyl-1,3-pentanediol**, a chiral diol of interest to researchers, scientists, and professionals in drug development. This document summarizes its chemical properties, outlines a general synthetic approach, and illustrates its role as a versatile building block in organic synthesis.

Physicochemical and Computed Properties

The following table summarizes key physicochemical and computed properties for 2-methyl-1,3-pentanediol. It is important to note that some of these properties are computed for the general structure or other stereoisomers and should be considered as estimates for the (2S,3S) isomer.



Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O ₂	PubChem[1][2]
Molecular Weight	118.17 g/mol	PubChem[1][2]
IUPAC Name	(2S,3S)-2-methylpentane-1,3-diol	FDA Global Substance Registration System
InChI	InChI=1S/C6H14O2/c1-3- 6(8)5(2)4-7/h5-8H,3-4H2,1- 2H3/t5-,6-/m0/s1	FDA Global Substance Registration System
InChIKey	SPXWGAHNKXLXAP- WDSKDSINSA-N	FDA Global Substance Registration System
SMILES	CCINVALID-LINK CO">C@HO	FDA Global Substance Registration System
XLogP3	0.6	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	118.099379685	PubChem[1]
Monoisotopic Mass	118.099379685	PubChem[1]
Topological Polar Surface Area	40.5 Ų	PubChem[1]
Heavy Atom Count	8	PubChem[1]

Synthesis of Chiral 1,3-Diols

While a specific, detailed experimental protocol for the synthesis of **(2S,3S)-2-Methyl-1,3-pentanediol** is not readily available in the public domain, the stereoselective synthesis of chiral 1,3-diols is a well-established field in organic chemistry. These compounds are valuable intermediates in the synthesis of polyhydroxylated natural products and pharmaceuticals.



A common and effective strategy involves a two-step sequence: an asymmetric aldol reaction followed by a diastereoselective reduction of the resulting β -hydroxy ketone. This approach allows for the controlled installation of the two adjacent stereocenters.

General Experimental Protocol for Asymmetric Aldol Reaction and Reduction

The following is a generalized procedure inspired by modern organocatalytic methods for the synthesis of chiral β -hydroxy ketones, which are precursors to chiral 1,3-diols.

Step 1: Asymmetric Aldol Reaction

- To a solution of an appropriate aldehyde (e.g., propanal) and a ketone in an organic solvent (e.g., DMSO/water mixture), add a chiral organocatalyst (e.g., a proline derivative) and a Lewis acid additive (e.g., Cu(OTf)₂).
- Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques.
- Upon completion, quench the reaction and perform an aqueous work-up.
- Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography to yield the enantiomerically enriched βhydroxy ketone.

Step 2: Diastereoselective Reduction

- Dissolve the purified β-hydroxy ketone in a suitable solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C).
- Add a chiral reducing agent (e.g., a solution of (R)-Me-CBS in toluene) dropwise to the solution.
- Add a borane source (e.g., borane-dimethyl sulfide complex) and stir the reaction at low temperature.



- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction carefully with methanol, followed by the addition of aqueous acid.
- Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
- Purify the crude diol by column chromatography to obtain the desired stereoisomer of the 1,3-diol.

The enantiomeric excess and diastereomeric ratio of the final product are typically determined by chiral high-performance liquid chromatography (HPLC). The structure and purity are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

Synthetic Utility and Applications

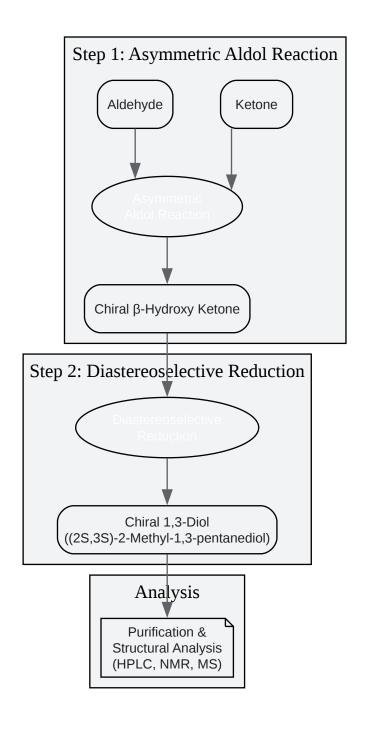
Chiral 1,3-diols like **(2S,3S)-2-Methyl-1,3-pentanediol** are highly valuable building blocks in asymmetric synthesis. Their stereodefined diol motif is a common feature in a wide range of biologically active natural products, including polyene macrolide antibiotics.

The synthetic utility of these diols stems from their ability to be transformed into various other functional groups with retention of stereochemistry, making them crucial intermediates in the total synthesis of complex molecules. They can also serve as chiral auxiliaries or ligands in asymmetric catalysis.

Visualizations General Synthetic Workflow for Chiral 1,3-Diols

The following diagram illustrates a general workflow for the synthesis of chiral 1,3-diols, starting from an aldehyde and a ketone.





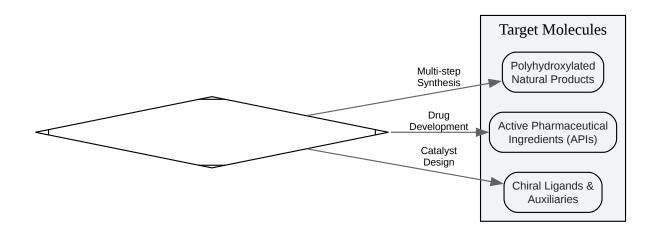
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Caption: General workflow for the synthesis of chiral 1,3-diols.

Role of Chiral 1,3-Diols as Synthetic Intermediates

This diagram illustrates the central role of chiral 1,3-diols as versatile intermediates in the synthesis of more complex molecules.





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Caption: The role of chiral 1,3-diols as key synthetic intermediates.

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References

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- 2. 2-Methyl-1,3-pentanediol | C6H14O2 | CID 61099 PubChem [pubchem.ncbi.nlm.nih.gov]
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